1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride
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Overview
Description
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylaminoethyl group and a carboxylic acid moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride typically involves the reaction of 1H-pyrazole-5-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride: Similar structure with a benzoic acid moiety.
Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Similar functional groups and potential biological activities.
Uniqueness
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its solubility and stability as a dihydrochloride salt further enhance its applicability in various research and industrial contexts.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-10(2)5-6-11-7(8(12)13)3-4-9-11;;/h3-4H,5-6H2,1-2H3,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNQALMGHLTIBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=CC=N1)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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